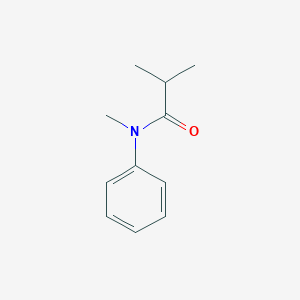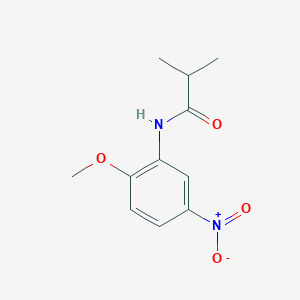
5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone is a complex organic compound with a unique structure that includes a methoxypropoxyphenyl group and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the methoxypropoxyphenyl intermediate: This step involves the reaction of 4-methoxyphenol with propyl bromide in the presence of a base to form 4-methoxy-3-propoxyphenol.
Condensation reaction: The intermediate is then subjected to a condensation reaction with an appropriate aldehyde to form the methoxypropoxyphenylmethylidene derivative.
Cyclization and sulfur incorporation: The final step involves the cyclization of the intermediate with thiourea under acidic conditions to form the sulfanylideneimidazolidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated or azido derivatives.
Scientific Research Applications
5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group but different overall structure and properties.
2-Phenylethylamine: Another related compound with a phenyl group but lacking the sulfanylideneimidazolidinone core.
Uniqueness
5-(4-Methoxy-3-propoxybenzylidene)-2-thioxo-4-imidazolidinone is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C14H16N2O3S |
|---|---|
Molecular Weight |
292.36g/mol |
IUPAC Name |
(5Z)-5-[(4-methoxy-3-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H16N2O3S/c1-3-6-19-12-8-9(4-5-11(12)18-2)7-10-13(17)16-14(20)15-10/h4-5,7-8H,3,6H2,1-2H3,(H2,15,16,17,20)/b10-7- |
InChI Key |
GQBKDFKDFRQMMP-YFHOEESVSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)OC |
Isomeric SMILES |
CCCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)N2)OC |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-[3-(ACETYLAMINO)PHENYL]-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B405022.png)

